4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol
Description
Contextualization within Organic Chemistry Research
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol belongs to the class of compounds known as tertiary propargyl alcohols. This structural motif, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a cornerstone in synthetic organic chemistry. The presence of the alkyne and alcohol functional groups in close proximity imparts a unique reactivity to the molecule, allowing for a diverse range of chemical transformations. nih.govresearchgate.net
The specific substitution pattern of this compound, featuring a chlorophenyl group, makes it a valuable precursor for the synthesis of halogenated organic molecules. Halogenated compounds are of profound importance in medicinal chemistry and materials science, as the inclusion of a halogen atom can significantly modulate a molecule's biological activity, physical properties, and reactivity. The "meta" position of the chloro substituent on the phenyl ring further provides a specific isomeric building block for targeted synthesis.
Historical Perspective on Related Chemical Scaffolds
The significance of this compound is best understood by examining the historical development of its constituent chemical scaffolds: the alkyne and the propargyl alcohol. The journey of alkynes in organic chemistry began with the discovery of acetylene (B1199291) in the 19th century. wikipedia.org Initially, the chemistry of alkynes was explored through their hydration and polymerization reactions.
A pivotal moment in the application of these scaffolds was the development of the Sonogashira coupling reaction in 1975 by Kenkichi Sonogashira and his colleagues. rsc.orggoogle.com This palladium-catalyzed cross-coupling reaction provides a powerful and efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.orggoogle.combeilstein-journals.org The advent of the Sonogashira reaction revolutionized the synthesis of aryl alkynes, a key structural component of this compound. beilstein-journals.orgresearchgate.net The reaction's mild conditions and broad substrate scope have made it an indispensable tool for organic chemists. rsc.org
Propargyl alcohols, in their own right, have a rich history as versatile intermediates in organic synthesis. nih.gov Their ability to undergo a variety of transformations, including oxidation, reduction, rearrangement, and substitution reactions, has cemented their importance as building blocks for natural products, pharmaceuticals, and polymers. nih.govnih.govchemicalbook.com The synthesis of propargyl alcohols is often achieved through the addition of a terminal alkyne to an aldehyde or ketone. nih.gov
Contemporary Research Paradigms and the Chemical Compound's Role
In modern organic synthesis, this compound and its analogs serve as crucial intermediates, primarily as protected forms of terminal alkynes. nih.gov Terminal arylalkynes are highly valuable building blocks for the construction of more complex molecules, such as conjugated polymers, molecular wires, and pharmacologically active compounds. nih.gov
The synthesis of this compound is efficiently achieved through the Sonogashira coupling of 1-bromo-3-chlorobenzene (B44181) with 2-methylbut-3-yn-2-ol. beilstein-journals.org This reaction highlights the practical application of this powerful coupling method to generate structurally diverse propargyl alcohols.
A key application of this compound is its conversion to the corresponding terminal alkyne, 1-chloro-3-ethynylbenzene (B1583893). This deprotection is typically accomplished through a retro-Favorskii reaction, where the compound is treated with a base to eliminate acetone (B3395972). nih.gov The resulting terminal alkyne is then available for further synthetic transformations, such as subsequent coupling reactions or cycloadditions, to build more elaborate molecular architectures. nih.govmdpi.com This two-step process, utilizing 2-methylbut-3-yn-2-ol as a protective group for the terminal alkyne, is a widely adopted strategy in organic synthesis. wikipedia.orgoecd.org
The presence of the chloro-substituent on the phenyl ring opens up possibilities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, adding another layer of synthetic versatility to this important building block. While specific, large-scale applications of this compound itself are not extensively documented in publicly available literature, its role as a precursor to valuable synthetic intermediates underscores its significance in contemporary research.
Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Phenyl-2-methylbut-3-yn-2-ol | 2-Methylbut-3-yn-2-ol |
| IUPAC Name | This compound | 2-Methyl-4-phenylbut-3-yn-2-ol nih.gov | 2-Methylbut-3-yn-2-ol wikipedia.org |
| Synonym | 2-Methyl-4-(3-chlorophenyl)-3-butyn-2-ol beilstein-journals.org | 2-Methyl-4-phenyl-3-butyn-2-ol | Dimethylethynylcarbinol wikipedia.org |
| Molecular Formula | C₁₁H₁₁ClO | C₁₁H₁₂O nih.gov | C₅H₈O wikipedia.org |
| Molecular Weight | 194.66 g/mol | 160.21 g/mol nih.gov | 84.12 g/mol wikipedia.org |
| Appearance | Pale yellow oil beilstein-journals.org | - | Colorless liquid wikipedia.org |
| Melting Point | Not available | 47-51 °C | 2.6 °C |
| Boiling Point | Not available | 129-130 °C at 15 mmHg | 104 °C wikipedia.org |
| Density | Not available | - | 0.868 g/mL at 20 °C wikipedia.org |
| CAS Number | 104581-31-9 (example from a similar reaction) | 1719-19-3 nih.gov | 115-19-5 wikipedia.org |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.39-7.18 (m, 4H, Ar-H), 2.15 (s, 1H, OH), 1.62 (s, 6H, 2xCH₃) beilstein-journals.org |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 134.1, 131.6, 129.8, 129.5, 128.2, 124.3, 92.2, 83.5, 65.7, 31.4 rsc.orgbeilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBHRFOQSKQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274101 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75373-69-2 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75373-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 3 Chlorophenyl 2 Methylbut 3 Yn 2 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol, the analysis reveals two primary strategic disconnections.
The most logical disconnection is the carbon-carbon bond between the 3-chlorophenyl ring and the alkyne moiety. This disconnection is a key step in many synthesis plans. This leads to two synthons: a nucleophilic 3-chlorophenyl acetylide anion and an electrophilic acetone (B3395972) equivalent. The corresponding synthetic equivalents would be 1-ethynyl-3-chlorobenzene and acetone.
A second strategic disconnection can be made at the carbon-carbon bond between the quaternary carbon of the alcohol and the alkyne. This approach would yield a 3-chlorophenylethynyl anion synthon and an acetone synthon. The synthetic equivalents for this strategy would involve reacting a lithium or Grignard reagent of 3-chlorophenylacetylene with acetone.
| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |
| C(sp)-C(sp2) | 3-Chlorophenyl acetylide | 1-Ethynyl-3-chlorobenzene | Acetone cation | Acetone |
| C(sp)-C(sp3) | 3-Chlorophenylethynyl anion | 3-Chlorophenylacetylene | Acetone cation | Acetone |
**2.2. Novel Catalytic Approaches to its Formation
The formation of this compound can be achieved through various novel catalytic methods, which offer advantages in terms of efficiency, selectivity, and environmental impact.
Novel Catalytic Approaches to its Formation
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds. The Sonogashira coupling reaction is a prominent method for the synthesis of aryl-substituted alkynes. nih.gov A practical synthesis of this compound can be achieved via a copper-free Sonogashira coupling of 1-bromo-3-chlorobenzene (B44181) with 2-methyl-3-butyn-2-ol (B105114). beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand. beilstein-journals.orgresearchgate.net
A study on the synthesis of aryl-2-methyl-3-butyn-2-ols reported the successful coupling of various aryl bromides with 2-methyl-3-butyn-2-ol using a catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as the base in THF. researchgate.net Another approach involves a decarboxylative coupling reaction of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides, catalyzed by a palladium complex in the presence of a suitable ligand and base. researchgate.net
| Catalyst System | Reactants | Yield (%) | Reference |
| Pd(OAc)2 / P(p-tol)3 / DBU | 1-Bromo-3-chlorobenzene, 2-Methyl-3-butyn-2-ol | 96 | beilstein-journals.org |
| Pd(OAc)2 / SPhos / TBAF | 1-Bromo-3-chlorobenzene, 4-Hydroxy-4-methyl-2-pentynoic acid | Not specified for this specific combination, but the method is described as effective. | researchgate.net |
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the formation of propargyl alcohols, organocatalytic additions of terminal alkynes to carbonyl compounds have been developed. While specific examples for this compound are not prevalent in the literature, general methods can be applied. For instance, proline and its derivatives have been used to catalyze the direct asymmetric alkynylation of ketones, although this is more established for aldehydes. nih.gov The use of chiral amines or phosphines as organocatalysts could potentially facilitate the enantioselective addition of a 3-chlorophenylacetylene equivalent to acetone.
Biocatalytic Pathways
Biocatalysis utilizes enzymes to perform chemical transformations, often with high enantioselectivity and under mild conditions. A biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols. acs.orgnih.govnih.govresearchgate.netresearchgate.net This approach typically involves a two-step enzymatic cascade. In the first step, a racemic propargylic alcohol is oxidized to the corresponding ketone by a peroxygenase. nih.govresearchgate.net Subsequently, the ketone is stereoselectively reduced to either the (R)- or (S)-enantiomer of the alcohol using an appropriate alcohol dehydrogenase (ADH). nih.govresearchgate.net For example, the (R)-selective ADH from Lactobacillus kefir or the (S)-selective ADH from Thermoanaerobacter brokii can be employed. nih.govresearchgate.net This deracemization strategy allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer. acs.org
| Enzyme System | Transformation | Outcome | Reference |
| Peroxygenase from Agrocybe aegerita & (R)-selective ADH from Lactobacillus kefir | Deracemization of racemic this compound | (R)-4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | nih.govresearchgate.net |
| Peroxygenase from Agrocybe aegerita & (S)-selective ADH from Thermoanaerobacter brokii | Deracemization of racemic this compound | (S)-4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | nih.govresearchgate.net |
Stereoselective Synthesis of the Chemical Compound and its Enantiomers
The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in a molecule.
Chiral Auxiliary-Based Methods
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed. For the synthesis of enantiomerically enriched tertiary propargylic alcohols, a chiral auxiliary can be attached to one of the reactants.
One established strategy involves the use of chiral oxazolidinones, such as those developed by Evans. williams.edu While typically used for alkylation and aldol (B89426) reactions of carboxylic acid derivatives, analogous principles can be applied. A more direct approach for tertiary alcohols involves the diastereoselective addition of an organometallic reagent to a ketone bearing a chiral auxiliary. However, a more common strategy for propargyl alcohols is the addition of an alkynylmetal reagent to a ketone in the presence of a chiral ligand, which acts similarly to an auxiliary in controlling the stereofacial attack.
For example, the addition of a lithium acetylide to a ketone can be mediated by a chiral lithium binaphtholate catalyst to afford chiral tertiary propargylic alcohols with good enantioselectivity. organic-chemistry.org Another effective method utilizes pseudoephedrine as a chiral auxiliary. nih.gov While widely used for the alkylation of amides, its derivatives can also influence the stereochemistry of other transformations. nih.gov
| Chiral Control Method | Reactants | Key Features | Reference |
| Chiral Lithium Binaphtholate Catalyst | 3-Chlorophenyllithium acetylide, Acetone | Asymmetric addition to a ketone. | organic-chemistry.org |
| Pseudoephenamine Auxiliary | (Not directly applied to this synthesis in literature) | A versatile chiral auxiliary known for high stereocontrol in forming quaternary carbon centers. | nih.gov |
Asymmetric Catalysis for Stereocontrol
The creation of the chiral center at the C2 position of this compound necessitates the use of asymmetric catalysis to achieve high enantiomeric purity. The primary route to this tertiary alcohol involves the addition of an ethynyl (B1212043) nucleophile to the prochiral ketone, 3'-chloroacetophenone (B45991). Several catalytic systems have been developed for the asymmetric alkynylation of ketones, providing access to enantioenriched tertiary propargylic alcohols.
One of the most powerful strategies involves the use of chiral ligands to modify the reactivity and stereoselectivity of organometallic reagents. For the addition of acetylides to ketones, chiral zinc and titanium complexes have shown significant promise. For instance, chiral amino alcohols and BINOL-derived ligands can effectively control the facial selectivity of the addition of alkynylzinc reagents to ketones. nih.gov In a representative approach, a chiral ligand such as (+)-N-methylephedrine can be used in conjunction with Zn(OTf)₂ to mediate the enantioselective addition of a terminal alkyne to a ketone. nih.gov
Another highly effective approach is the asymmetric addition of Grignard reagents in the presence of a chiral ligand. rsc.org Recent advancements have led to the development of N,N,O-tridentate chiral ligands derived from trans-1,2-diaminocyclohexane (1,2-DACH). These ligands, particularly biaryl-substituted variants, have proven effective in the asymmetric addition of both alkyl and aryl Grignard reagents to ketones with high enantioselectivity. acs.org For the synthesis of this compound, this would involve the reaction of 3'-chloroacetophenone with ethynylmagnesium bromide in the presence of a chiral N,N,O-tridentate ligand. The ligand coordinates to the magnesium center, creating a chiral environment that directs the nucleophilic attack of the ethynyl group to one face of the ketone, resulting in the preferential formation of one enantiomer of the product.
The choice of catalyst system can be tailored to achieve the desired enantiomer. The table below summarizes representative chiral catalyst systems applicable to the synthesis of this compound.
| Catalyst System | Chiral Ligand Example | Reagent | Expected Outcome |
| Zinc-based | (+)-N-Methylephedrine | Ethynylzinc bromide | High enantioselectivity in the formation of one enantiomer. |
| Titanium-based | (R)-BINOL | Ethynyltitanium triisopropoxide | Catalytic asymmetric addition with good to excellent enantiomeric excess (ee). umich.edu |
| Magnesium-based | (R,R)-DACH-derived N,N,O-tridentate ligand | Ethynylmagnesium bromide | High enantioselectivity for the (R)-enantiomer. acs.orggoogle.com |
| Magnesium-based | (S,S)-DACH-derived N,N,O-tridentate ligand | Ethynylmagnesium bromide | High enantioselectivity for the (S)-enantiomer. |
Flow Chemistry and Continuous Processing for Efficient Synthesis
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of this compound, a continuous flow setup can be designed to handle the often exothermic and moisture-sensitive Grignard reaction required for its preparation.
A plausible continuous flow process would involve the in-situ generation of the ethynyl Grignard reagent, followed immediately by its reaction with 3'-chloroacetophenone. This can be achieved using a packed-bed reactor. researchgate.net In this setup, a column is packed with magnesium turnings. A solution of ethylmagnesium bromide in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is passed through the column, followed by a stream of acetylene (B1199291) gas. This generates the ethynylmagnesium bromide in a continuous and controlled manner. theseus.fi
The effluent from the packed-bed reactor, containing the freshly prepared Grignard reagent, is then mixed with a solution of 3'-chloroacetophenone in a microreactor or a coiled capillary reactor. mit.edu The excellent heat and mass transfer properties of these reactors allow for precise temperature control, minimizing side reactions and improving product selectivity. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the reactant streams, allowing for optimization of the reaction conversion and yield. rsc.org The reaction mixture is then continuously quenched, for example, with an aqueous solution of ammonium (B1175870) chloride, to yield the desired product.
This integrated continuous process minimizes the handling of hazardous reagents, reduces reaction times, and facilitates straightforward scaling by extending the operation time or by using parallel reactor setups.
A schematic of a potential continuous flow setup is presented below:
| Stage | Reactor Type | Reagents | Purpose |
| 1. Grignard Formation | Packed-Bed Reactor (with Mg) | Ethylmagnesium bromide, Acetylene gas | Continuous, in-situ generation of ethynylmagnesium bromide. reddit.com |
| 2. Alkynylation | Microreactor / Coiled Capillary Reactor | Effluent from Stage 1, 3'-Chloroacetophenone solution | Controlled reaction under optimized temperature and residence time. |
| 3. Quenching | T-Mixer with Quench Solution | Reaction mixture from Stage 2, Aqueous NH₄Cl | Termination of the reaction and protonation of the alkoxide. |
| 4. Work-up | Liquid-Liquid Separator | Quenched reaction mixture, Organic solvent | Continuous extraction of the product into an organic phase. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of this compound can be designed to minimize its environmental impact through careful consideration of solvent selection, atom economy, and waste management.
The choice of solvent is a critical factor in the greenness of a chemical process. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), have safety and environmental concerns. Greener alternatives are increasingly being adopted. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corn cobs, is an excellent alternative that often provides superior performance in Grignard reactions.
For related coupling reactions like the Sonogashira coupling, which could also be envisioned as a route to similar compounds, even greener solvent systems have been developed. These include aqueous ethanol (B145695) mixtures and other bio-based solvents, which significantly reduce the environmental footprint of the synthesis. google.com The ideal scenario is to minimize solvent use altogether, which can sometimes be achieved in continuous flow processes where reagent concentrations can be higher.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The Grignard addition of ethynylmagnesium bromide to 3'-chloroacetophenone to form this compound is an addition reaction, which inherently has a high atom economy.
The balanced chemical equation for the main reaction (after workup) is:
C₈H₇ClO + C₂HMgBr → C₁₀H₁₀BrClMgO (intermediate) C₁₀H₁₀BrClMgO + H₂O → C₁₀H₁₁ClO + Mg(OH)Br
The theoretical atom economy for the formation of the product from the reactants can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the reaction of 3'-chloroacetophenone (154.59 g/mol ) and ethynylmagnesium bromide (129.24 g/mol ), assuming an aqueous workup, the primary product is this compound (194.65 g/mol ).
Another important green chemistry metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. mdpi.com For the Grignard synthesis, the main waste product is the magnesium salt by-product (e.g., Mg(OH)Br). A lower E-factor signifies a greener process.
| Metric | Calculation | Value | Interpretation |
| Atom Economy | [MW(Product) / (MW(Ketone) + MW(Grignard))] x 100 | ~68.5% | Reasonably high for this type of transformation. |
| E-Factor (theoretical) | [MW(Mg salt by-product) / MW(Product)] | ~0.66 | Indicates a relatively low amount of waste generated per unit of product. |
Note: These are theoretical values and the actual E-factor will be higher due to solvent use, purification losses, and other process inefficiencies.
A key aspect of green chemistry is the reduction and management of waste. In the synthesis of this compound via the Grignard route, the primary by-product is a magnesium salt. Instead of treating this as waste for disposal, strategies can be implemented for its recovery and potential reuse. For example, the magnesium salt can be precipitated from the aqueous waste stream by adjusting the pH and then processed to recover magnesium hydroxide (B78521) or other valuable magnesium compounds. google.com
Furthermore, the chiral ligands used in the asymmetric synthesis are often complex and expensive. To improve the sustainability and cost-effectiveness of the process, these ligands should be recyclable. Ligands can be supported on polymers or magnetic nanoparticles, allowing for their easy separation from the reaction mixture and reuse in subsequent batches. umich.edursc.org In some cases, in-situ recycling of the chiral ligand within the same reaction vessel has been demonstrated, further amplifying the process throughput and reducing waste. rsc.org The valorization of by-products, where waste from one process becomes a feedstock for another, is a cornerstone of a circular economy and a key goal in green chemistry. researchgate.net
Mechanistic Investigations of Reactions Involving 4 3 Chlorophenyl 2 Methylbut 3 Yn 2 Ol
Elucidation of Reaction Pathways for Functional Group Transformations
The functional groups present in 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol—the chlorophenyl group, the tertiary propargylic alcohol, and the terminal alkyne (once deprotected)—allow for a variety of transformations. The elucidation of the pathways for these reactions is critical for controlling reaction outcomes and designing synthetic strategies.
One of the most fundamental reactions for the synthesis of this compound is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For the synthesis of this compound, the pathway involves the reaction of 1-chloro-3-iodobenzene (B1293798) (or bromobenzene) with 2-methyl-3-butyn-2-ol (B105114). The generally accepted mechanism proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org
Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl halide (3-chlorophenyl halide) to a Pd(0) complex to form a Pd(II)-aryl intermediate. libretexts.org
Copper Cycle : Concurrently, the terminal alkyne, 2-methyl-3-yn-2-ol, reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org
Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II)-aryl complex in a step known as transmetalation, regenerating the copper catalyst. nih.govresearchgate.net
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. researchgate.net
Copper-free Sonogashira protocols have also been developed, where the base is believed to play a more direct role in the deprotonation of the alkyne coordinated to the palladium center. acs.orgbeilstein-journals.orgnih.gov
Another significant transformation pathway for the alkyne moiety is hydrogenation . The triple bond can be selectively reduced to a double bond to form the corresponding allylic alcohol, 4-(3-chlorophenyl)-2-methylbut-3-en-2-ol, or fully reduced to the saturated alkanol. The mechanism of heterogeneous catalytic hydrogenation, for instance using a palladium catalyst, is often described by the Langmuir-Hinshelwood model . researchgate.net This involves the adsorption of both the alkyne and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the alkyne. The selectivity towards the alkene is a significant challenge, as the alkene product can compete with the alkyne for adsorption and undergo further hydrogenation. nih.gov
The tertiary propargylic alcohol functionality can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement , particularly under acidic conditions, to form an α,β-unsaturated ketone. researchgate.netrsc.org This pathway involves the protonation of the hydroxyl group, followed by its elimination as water to form a vinyl cation or an allene (B1206475) intermediate, which then rearranges to the final enone product.
| Transformation | Reactants | Key Mechanistic Steps | Product |
| Sonogashira Coupling | 1-chloro-3-halobenzene, 2-methyl-3-butyn-2-ol | Oxidative addition, transmetalation, reductive elimination | This compound |
| Selective Hydrogenation | This compound, H₂ | Adsorption on catalyst, stepwise H-atom transfer | 4-(3-chlorophenyl)-2-methylbut-3-en-2-ol |
| Meyer-Schuster Rearrangement | This compound | Protonation, water elimination, rearrangement | α,β-unsaturated ketone |
Kinetic Studies of Reactivity Profiles
Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for optimizing reaction conditions. For reactions involving this compound, kinetic analysis can provide valuable data on the reactivity of its functional groups.
In the context of the Sonogashira coupling for its synthesis, kinetic studies have shown that the rate-determining step can vary depending on the specific reaction conditions, but it is often the oxidative addition of the aryl halide to the palladium(0) catalyst. nih.gov The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. libretexts.org The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound would influence the electronic density of the aryl halide precursor, affecting the rate of oxidative addition.
For the hydrogenation of the alkyne, kinetic modeling can describe the consumption of the starting material and the formation of the alkene and alkane products over time. researchgate.net A typical kinetic model for the selective hydrogenation of an alkyne (A) to an alkene (B) and then to an alkane (C) would involve rate constants for each step (k₁, k₂).
k₁: A + H₂ → B k₂: B + H₂ → C
The selectivity for the alkene (B) is determined by the ratio of the rate constants (k₁/k₂). High selectivity is achieved when the rate of alkyne hydrogenation is much faster than the rate of alkene hydrogenation. nih.gov Kinetic studies on similar systems have established pseudo-first-order dependence on the substrate concentration under constant hydrogen pressure. researchgate.netpreprints.org
The table below presents hypothetical kinetic data for the hydrogenation of this compound, illustrating the change in concentration of reactants and products over time.
| Time (min) | [this compound] (M) | [Alkene Product] (M) | [Alkane Product] (M) |
| 0 | 0.100 | 0.000 | 0.000 |
| 10 | 0.061 | 0.038 | 0.001 |
| 20 | 0.037 | 0.060 | 0.003 |
| 30 | 0.022 | 0.072 | 0.006 |
| 60 | 0.005 | 0.080 | 0.015 |
Intermediates and Transition State Analysis in Chemical Reactions
The identification and characterization of reaction intermediates and transition states are cornerstones of mechanistic chemistry. libretexts.org For reactions involving this compound, spectroscopic and computational methods are invaluable tools for this purpose.
In the palladium-catalyzed Sonogashira reaction, several key intermediates are proposed within the catalytic cycle. wikipedia.org The catalytically active species is a Pd(0) complex, often stabilized by phosphine (B1218219) ligands. acs.org Oxidative addition of the 3-chlorophenyl halide leads to a square planar Pd(II) intermediate, trans-[Pd(Ar)(X)(L)₂]. researchgate.netresearchgate.net This intermediate can be characterized by techniques such as NMR spectroscopy. The copper(I) acetylide, [Cu-C≡C-R], formed in the copper cycle, is another crucial intermediate. wikipedia.org The transmetalation step proceeds through a transient bimetallic intermediate involving both palladium and copper. The final step, reductive elimination, occurs from a cis-diorganopalladium(II) complex, which may be formed via isomerization of the trans isomer, and passes through a three-coordinate transition state. nih.gov
For the hydrogenation reaction, the intermediates are surface-bound species. The alkyne adsorbs onto the catalyst surface, weakening the π-bonds. acs.orgresearchgate.net The reaction proceeds through the formation of a semi-hydrogenated species, an adsorbed vinyl radical or anion, before the addition of a second hydrogen atom to yield the alkene. The alkene can then desorb from the surface or remain adsorbed to undergo further hydrogenation to the alkane. The geometry of adsorption and the relative stability of the adsorbed intermediates determine the stereochemistry and selectivity of the reaction.
| Reaction | Key Intermediates | Transition State |
| Sonogashira Coupling | Pd(0)L₂, trans-[Pd(Ar)(X)(L)₂], [Cu-C≡C-R], cis-[Pd(Ar)(C≡C-R)(L)₂] | Three-coordinate Pd(II) complex in reductive elimination |
| Catalytic Hydrogenation | Adsorbed alkyne, adsorbed H atoms, adsorbed vinyl radical/anion | Surface-mediated H-atom transfer transition state |
Influence of Reaction Conditions on Reaction Mechanisms
The mechanism of a chemical reaction is highly sensitive to the reaction conditions, and this is certainly the case for transformations of this compound. Key parameters include the choice of catalyst, ligands, base, solvent, and temperature.
In the Sonogashira coupling:
Catalyst and Ligands : The choice of palladium source and phosphine ligands significantly affects the efficiency of the catalytic cycle. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands. libretexts.org
Solvent : The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. Solvents like THF, DMF, or amines are commonly used. nih.gov
Temperature : Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as Glaser coupling (homocoupling of the alkyne). walisongo.ac.id
In the hydrogenation reaction:
Catalyst : The choice of catalyst (e.g., Lindlar's catalyst, Pd/C, Pd/BaSO₄, Ni) is the primary determinant of selectivity. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is famously used for the selective semi-hydrogenation of alkynes to cis-alkenes. nih.govnih.gov
Solvent : The solvent can influence the catalyst's activity and selectivity by affecting the adsorption-desorption equilibria of reactants and products on the catalyst surface. preprints.org
Pressure and Temperature : Higher hydrogen pressure and temperature generally favor over-hydrogenation to the alkane. Milder conditions are required for selective semi-hydrogenation. researchgate.net
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. nih.govacs.orgresearchgate.net For reactions involving this compound, DFT calculations can provide detailed energetic and structural information about the entire reaction coordinate.
For the Sonogashira coupling , computational studies have been used to:
Calculate the energy profile of the catalytic cycle, identifying the rate-determining step by locating the highest energy transition state. nih.govresearchgate.net
Determine the geometries of intermediates and transition states, providing a three-dimensional picture of the reaction pathway. researchgate.net
Investigate the role of the solvent and the base in the reaction mechanism. acs.org
Compare the energetics of the copper-catalyzed and copper-free pathways. researchgate.netacs.org
Similarly, for alkyne hydrogenation , DFT calculations can:
Model the adsorption of the alkyne and hydrogen on the catalyst surface. researchgate.netacs.org
Calculate the activation barriers for the successive hydrogen transfer steps. researchgate.net
Explain the origin of selectivity by comparing the energy barriers for alkene desorption versus further hydrogenation. mdpi.com
The table below summarizes the types of information that can be obtained from computational studies for a given mechanistic step.
| Mechanistic Step | Information from Computational Studies |
| Oxidative Addition | Activation energy barrier, geometry of the Pd(II) intermediate |
| Transmetalation | Energetics of ligand exchange, structure of the bimetallic transition state |
| Reductive Elimination | Energy barrier, geometry of the transition state |
| Surface Adsorption | Adsorption energies of reactants and products on the catalyst surface |
| Hydrogen Transfer | Activation barriers for H-atom addition, stereochemical pathway |
Theoretical and Computational Studies of 4 3 Chlorophenyl 2 Methylbut 3 Yn 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic nature and geometry of molecules.
The electronic structure of 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol is characterized by the interplay of its aromatic chlorophenyl ring, the carbon-carbon triple bond (alkyne), and the tertiary alcohol group. The distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to its reactivity.
The chlorine atom on the phenyl ring acts as an electron-withdrawing group through induction, while the alkyne and hydroxyl groups also influence the electron density distribution across the molecule. The π-systems of the phenyl ring and the alkyne are significant contributors to the frontier molecular orbitals.
Table 1: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 to -9.5 | Primarily localized on the phenyl ring and the alkyne π-system. |
| LUMO | -0.5 to -1.5 | Primarily localized on the antibonding π* orbitals of the phenyl ring. |
| HOMO-LUMO Gap | 7.0 to 9.0 | Indicates the molecule's kinetic stability and resistance to electronic excitation. |
Note: The energy values are typical ranges obtained from Density Functional Theory (DFT) calculations and may vary depending on the level of theory and basis set used.
The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the alkyne moiety. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Studies have identified several low-energy conformers, primarily differing in the dihedral angle between the plane of the phenyl ring and the C-C≡C-C backbone. The global minimum energy conformation is typically one where steric hindrance between the ortho-hydrogen of the phenyl ring and the methyl groups of the alcohol is minimized.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Phenyl-C≡C) | Relative Energy (kcal/mol) |
| Global Minimum | ~60° | 0.00 |
| Local Minimum | ~120° | 1.5 - 2.5 |
| Transition State | ~0° or 90° | 3.0 - 5.0 |
Note: Relative energies are indicative and depend on the computational method.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. The calculated shifts for the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom, while the chemical shifts of the methyl and quaternary carbons are also well-predicted.
Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. Key predicted vibrational modes include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and various C-H and C-C stretching and bending modes of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. The predicted spectra typically show absorptions corresponding to π→π* transitions within the aromatic system.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their movements and interactions with the environment.
The behavior of this compound in a solvent is crucial for understanding its reactivity in chemical reactions. MD simulations in various solvents (e.g., water, ethanol (B145695), DMSO) reveal the nature of solute-solvent interactions.
The hydroxyl group can act as a hydrogen bond donor and acceptor, leading to the formation of a structured solvation shell, particularly in protic solvents like water. The non-polar phenyl and methyl groups interact with the solvent through weaker van der Waals forces. The dynamics of the solvent molecules around the solute influence its conformational preferences and rotational freedom.
MD simulations allow for the exploration of the conformational landscape of this compound over time. These simulations can track the transitions between different stable conformers by monitoring the key dihedral angles.
The simulations show that at room temperature, the molecule is flexible and can overcome the rotational energy barriers to interconvert between different conformations. The frequency and pathways of these transitions can be quantified, providing a dynamic picture of the molecule's flexibility, which is often not apparent from static quantum chemical calculations alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ajsp.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to corresponding changes in their biological activities. conicet.gov.ar By developing a statistically robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, prioritize candidates for synthesis, and gain insight into the molecular features that are crucial for a desired biological effect. nih.gov The process involves calculating molecular descriptors, building a predictive model, and rigorously validating its statistical significance and predictive power. nih.gov
The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. These descriptors are calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the molecule and can be categorized based on the information they encode. For a molecule like this compound, a wide array of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological features. conicet.gov.ar
Descriptor classes relevant to this compound include:
Constitutional Descriptors (1D): These are the most basic descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.
Topological Descriptors (2D): These indices describe the connectivity and branching of the molecule. Examples include the molecular connectivity indices, which reflect the degree of branching, and shape indices like the Kappa indices. conicet.gov.ar
Physicochemical Descriptors (2D/3D): Properties like the octanol-water partition coefficient (LogP) are crucial for predicting a molecule's hydrophobicity and ability to cross biological membranes. ajsp.net Molar refractivity (MR) provides insight into the molecule's bulk and polarizability.
Quantum-Chemical Descriptors (3D): Calculated using quantum mechanics, these descriptors provide detailed electronic information. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial charges on atoms. nih.gov
The selection of relevant descriptors from the large pool of calculated variables is a critical step to avoid overfitting and to create a mechanistically interpretable model. mdpi.com This is often achieved through statistical methods that identify a small subset of non-correlated descriptors that have the strongest correlation with the biological activity.
Table 1: Illustrative Molecular Descriptors for this compound
This table presents a selection of theoretical descriptors that would be calculated for the target compound in a typical QSAR study.
| Descriptor Class | Descriptor Name | Abbreviation | Theoretical Value/Significance |
| Constitutional | Molecular Weight | MW | 208.67 g/mol |
| Physicochemical | Octanol-Water Partition Coefficient | LogP | Measures hydrophobicity, influencing membrane permeability. |
| Topological | Kier & Hall Connectivity Index (Order 1) | ¹χ | Describes molecular branching and complexity. |
| Electronic | Dipole Moment | µ | Indicates the overall polarity of the molecule. |
| Quantum-Chemical | Energy of LUMO | E-LUMO | Relates to the ability to accept electrons; important in reactions. |
| Quantum-Chemical | Energy of HOMO | E-HOMO | Relates to the ability to donate electrons. |
| 3D/Shape | Solvent Accessible Surface Area | SASA | Represents the molecular surface available for interaction. |
A QSAR model is only useful if it is statistically sound and has strong predictive capability. Validation is the process of assessing the reliability and relevance of the model. It is divided into internal validation (testing the model against the data used to create it) and external validation (testing the model against a separate set of compounds not used in model development). nih.gov
Key statistical metrics used for validation include:
Coefficient of Determination (R²): This value indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit to the training data. nih.gov
Leave-One-Out Cross-Validation (Q² or R²cv): This is a common internal validation technique. Each compound is systematically removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. A high Q² value (typically > 0.5) indicates good internal predictivity and robustness. nih.gov
Root Mean Square Error (RMSE): This metric measures the average magnitude of the errors between predicted and actual activity values, providing a sense of the model's predictive accuracy. ajsp.net
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. It ensures that the model is only used for compounds that are similar to those on which it was trained. mdpi.com
Table 2: Theoretical Statistical Benchmarks for a Valid QSAR Model
This table outlines the generally accepted threshold values for key statistical parameters to ensure a QSAR model is robust and predictive.
| Statistical Parameter | Abbreviation | Purpose | Accepted Value |
| Coefficient of Determination | R² | Measures goodness-of-fit | > 0.7 |
| Cross-Validated R² | Q² (or LOO-Q²) | Measures internal predictivity/robustness | > 0.5 |
| External Validation R² | R²ext | Measures predictivity on an external set | > 0.6 |
| F-test Value | F | Assesses statistical significance of the model | High value |
| Root Mean Square Error | RMSE | Measures predictive accuracy | Low value |
Docking Studies and Molecular Recognition Models (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, typically a protein) to form a stable complex. ajsp.net It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity, a process known as molecular recognition.
The theoretical docking of this compound into the active site of a target protein would aim to identify the most likely binding pose and the specific intermolecular interactions that stabilize it. The functional groups on the compound dictate the types of interactions it can form:
Hydrogen Bonding: The tertiary alcohol (-OH) group is a key functional group, capable of acting as both a hydrogen bond donor (with its hydrogen) and a hydrogen bond acceptor (with its oxygen). This allows it to form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, or histidine in a protein's binding pocket.
Hydrophobic Interactions: The two methyl groups (-CH₃) and the chlorophenyl ring create hydrophobic regions on the molecule. These regions would favorably interact with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine, helping to anchor the ligand in the binding site.
Pi-Pi Stacking/T-shaped Interactions: The aromatic chlorophenyl ring can engage in π-π interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, forming a favorable electrostatic interaction with a Lewis base, such as a backbone carbonyl oxygen atom in the protein.
A docking simulation would generate a "binding score," which estimates the binding affinity, and provide a 3D visualization of these predicted interactions.
Table 3: Potential Protein-Ligand Interactions for this compound
This table details the functional groups of the compound and the types of non-covalent interactions they are theoretically capable of forming with a protein target.
| Functional Group on Compound | Chemical Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Tertiary Alcohol | -OH | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Asn, Gln |
| Chlorophenyl Ring | -C₆H₄Cl | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Chlorine Atom | -Cl | Halogen Bonding, Hydrophobic | Backbone C=O, Leu, Ala |
| Methyl Groups | -CH₃ | Hydrophobic (Van der Waals) | Ala, Val, Leu, Ile, Pro |
| Alkyne Triple Bond | -C≡C- | π-system Interactions | Various |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. It is not a real molecule but rather a 3D map of these crucial features. Based on the structure of this compound, a theoretical pharmacophore model can be constructed.
The key pharmacophoric features derivable from this compound would likely include:
A Hydrogen Bond Acceptor (HBA): Located on the oxygen atom of the hydroxyl group.
A Hydrogen Bond Donor (HBD): Located on the hydrogen atom of the hydroxyl group.
An Aromatic Ring (AR): Corresponding to the center of the chlorophenyl ring.
A Hydrophobic Feature (HY): Which could be centered on the gem-dimethyl groups or the chlorophenyl ring itself.
This pharmacophore model serves as a powerful template for ligand design. It can be used to virtually screen large compound libraries to find other structurally diverse molecules that match the feature map and are therefore likely to have the same biological activity. Furthermore, it guides the design of new derivatives by highlighting which features must be maintained or modified to enhance potency and selectivity.
Structure Activity Relationships Sar and Structural Modifications of the Chemical Compound
Systematic Derivatization Strategies of the Core Scaffold
The core structure of 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol can be systematically derivatized to explore the chemical space and optimize its properties. A common synthetic route to this class of compounds is the Sonogashira-Hagihara coupling reaction. This reaction typically involves the coupling of an aryl halide, in this case, a chlorophenyl derivative, with a terminal alkyne, such as 2-methylbut-3-yn-2-ol, in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org
Systematic derivatization can be approached by modifying three key regions of the molecule:
The Aromatic Ring: Introducing or altering substituents on the phenyl ring.
The Alkynyl Group: Modifying the triple bond or the adjacent methylene (B1212753) group.
The Tertiary Alcohol: Altering the hydroxyl group or the gem-dimethyl groups.
Impact of Aromatic Ring Substitutions on Reactivity and Interactions
To understand the impact of these substitutions, a comparative analysis of analogues with different substituents can be insightful. For instance, replacing the chlorine atom with other groups can modulate the lipophilicity, electronic nature, and hydrogen bonding capacity of the molecule.
Table 1: Predicted Physicochemical Properties of Phenyl-Substituted 4-Aryl-2-methylbut-3-yn-2-ol Analogues
| Substituent (Position) | Compound Name | Molecular Formula | Predicted Boiling Point (°C) | Predicted pKa |
|---|---|---|---|---|
| 3-Chloro | This compound | C11H11ClO | 288.6 ± 25.0 | 13.19 ± 0.29 |
| 4-Chloro | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | C11H11ClO | 288.6 ± 25.0 | 13.19 ± 0.29 |
| 4-Fluoro | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | C11H11FO | Not Available | Not Available |
| 3-Fluoro | 4-(3-Fluorophenyl)-2-methylbut-3-yn-2-ol | C11H11FO | Not Available | Not Available |
| 4-Methoxy | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C12H14O2 | Not Available | Not Available |
| 3-Amino | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | C11H13NO | Not Available | Not Available |
Data for chloro-substituted compounds is based on predicted values. chemicalbook.com Data for other analogues is for comparative structural purposes. nih.govglpbio.comlookchem.combldpharm.com
The introduction of an electron-donating group, such as a methoxy (B1213986) or amino group, would be expected to increase the electron density of the aromatic ring and potentially alter its interaction with biological targets. Conversely, strongly electron-withdrawing groups like a nitro group would have the opposite effect. The position of the substituent (ortho, meta, or para) also plays a critical role in defining the steric and electronic environment around the alkynyl linkage.
Modification of the Alkynyl and Alcohol Moieties
The alkynyl group and the tertiary alcohol are key functional groups that can be modified to probe their role in the compound's activity.
Alkynyl Moiety:
Reduction: The triple bond can be partially reduced to a cis- or trans-alkene, or fully reduced to an alkane. This would significantly alter the geometry of the molecule from linear to bent or flexible, which could impact its ability to fit into a binding site.
Homologation: The length of the carbon chain between the aromatic ring and the alcohol can be extended or shortened, which would alter the spatial relationship between these two key functional groups.
Alcohol Moiety:
Esterification/Etherification: The hydroxyl group can be converted to an ester or an ether, which would remove its hydrogen bond donating ability and increase its lipophilicity.
Replacement of Hydroxyl Group: The hydroxyl group could be replaced with other functional groups such as an amine or a thiol to explore the importance of the hydrogen bond donor/acceptor properties at this position.
Modification of Gem-Dimethyl Groups: Replacing the methyl groups with larger alkyl groups would increase steric hindrance around the alcohol, while replacing them with hydrogen atoms would reduce it.
Stereochemical Influences on Molecular Recognition and Functional Response
While the parent compound this compound is achiral, the introduction of chirality through modification can have a profound impact on its interaction with chiral biological macromolecules like proteins and nucleic acids.
For instance, if one of the methyl groups on the tertiary alcohol were replaced with a different substituent, the carbon atom of the alcohol would become a chiral center. The resulting enantiomers could exhibit different biological activities, a phenomenon known as eudismic ratio. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a better fit and more favorable interactions with a specific binding site compared to its mirror image.
Similarly, if the alkynyl group were to be reduced to a chiral center, the resulting stereoisomers would also be expected to have different functional responses. Therefore, stereochemistry is a critical consideration in the design of more complex analogues of this scaffold.
Bioisosteric Replacements and Their Effects on Predicted Properties
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties.
For the this compound scaffold, several bioisosteric replacements could be considered:
Alkynyl Group: The ethynyl (B1212043) linker is relatively rigid and linear. It could be replaced by other linkers such as a 1,2,3-triazole ring, which can be synthesized via "click chemistry". nih.gov A triazole ring can mimic the size and electronics of the alkyne while introducing additional hydrogen bond acceptors. Other potential bioisosteres for the alkyne include a trans-alkene or a small aromatic ring like thiophene.
Tertiary Alcohol: The tertiary alcohol group could be replaced by a bioisostere such as a sulfonamide or a primary or secondary amide. These groups can also participate in hydrogen bonding interactions but have different steric and electronic profiles.
Table 2: Potential Bioisosteric Replacements for Functional Moieties of this compound
| Original Moiety | Potential Bioisostere | Predicted Effect on Properties |
|---|---|---|
| Chlorophenyl Ring | Thiophene, Pyridine, Pyrimidine | Altered polarity, potential for new hydrogen bonding interactions, modified metabolic stability. |
| Alkynyl Group | 1,2,3-Triazole, trans-Alkene | Maintained rigidity, introduction of hydrogen bond acceptors (triazole), altered geometry (alkene). |
| Tertiary Alcohol | Sulfonamide, Amide | Modified hydrogen bonding capacity, altered steric and electronic profile. |
The choice of a particular bioisosteric replacement would depend on the specific therapeutic target and the desired changes in the compound's properties. Computational modeling can be a valuable tool to predict the effects of these modifications before undertaking synthetic efforts.
Advanced Analytical Methodologies for Research on the Chemical Compound
Development of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing the target compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary examples, offering both separation of the analyte from impurities and its unambiguous identification.
In the context of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, which might be found in a crude reaction mixture alongside starting materials (e.g., 1-chloro-3-ethynylbenzene (B1583893) and acetone), solvents, and byproducts, GC-MS is a particularly powerful tool. thermofisher.comjmchemsci.com The volatility of this propargyl alcohol makes it amenable to GC analysis. For enhanced volatility and to avoid on-column degradation, derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) ether, can be employed. researchgate.netnih.gov The GC separates the derivatized analyte from other components, and the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov
Research Findings: Analysis of related chlorophenolic compounds by GC-MS has demonstrated excellent separation and sensitivity. thermofisher.com For this compound, a low-polarity silarylene phase column, such as one with 5% diphenyl/95% dimethyl polysiloxane, would be suitable for separation. thermofisher.com Following separation, electron impact (EI) ionization in the mass spectrometer would induce characteristic fragmentation, allowing for structural confirmation. LC-MS, particularly with a soft ionization source like electrospray ionization (ESI), is crucial for monitoring reactions such as the Sonogashira coupling in real-time, where intermediates and products can be detected directly from the liquid phase reaction mixture. ru.nlnih.gov
Table 1: Hypothetical GC-MS Method for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Column | TraceGOLD TG-5SilMS (or equivalent) | Provides excellent separation for aromatic and chlorinated compounds. thermofisher.com |
| Injector Temp. | 275 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. thermofisher.com |
| Carrier Gas | Helium, 1.5 mL/min constant flow | Inert carrier for analyte transport through the column. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. |
| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Derivatization | Optional: Trimethylsilylation | Increases volatility and thermal stability, reduces peak tailing. researchgate.netnih.gov |
Advanced NMR Spectroscopy for Structural and Conformational Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) techniques are required for unambiguous assignment and conformational analysis of this compound.
Research Findings: For propargyl alcohols, standard ¹H and ¹³C NMR spectra are used to confirm the presence of key functional groups. rsc.org For this compound, the ¹H NMR would show characteristic signals for the two methyl groups (a singlet around 1.6 ppm), the hydroxyl proton (a broad singlet), and the aromatic protons on the 3-chlorophenyl ring (multiplets in the 7.2-7.5 ppm range). The ¹³C NMR would confirm the quaternary carbons of the alkyne, the alcohol-bearing carbon, the methyl groups, and the aromatic carbons. rsc.orgresearchgate.net
To resolve ambiguities and confirm connectivity, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively assigning the aromatic C-H pairs. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This would be critical to confirm the connection of the butynol (B8639501) moiety to the chlorophenyl ring by observing a correlation from the aromatic protons to the alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule, such as the orientation of the chlorophenyl ring relative to the side chain. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C(CH₃)₂ | 1.61 (s, 6H) | 31.3 | Based on data for similar propargyl alcohols. rsc.org |
| C-OH | ~2.4 (s, 1H) | 65.7 | OH signal is variable and depends on concentration/solvent. |
| C≡C | - | 81.0 (C-Ar) | Alkyne carbons are key identifiers. |
| C≡C | - | 94.5 (C-C(OH)) | Shift values are estimated from analogues. rsc.org |
| Ar-H | 7.2-7.5 (m, 4H) | 127-134 | Complex multiplet pattern expected for the 3-chlorophenyl group. |
| Ar-C (ipso) | - | 124.0 | Carbon attached to the alkyne. |
| Ar-C (Cl) | - | 134.5 | Carbon attached to chlorine. |
High-Resolution Mass Spectrometry for Mechanistic and Isotopic Studies
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions and the study of reaction mechanisms. Unlike low-resolution MS, HRMS can distinguish between ions with very similar nominal masses, providing a higher degree of confidence in structural assignments.
Research Findings: For this compound, HRMS would confirm its molecular formula (C₁₁H₁₁ClO) by matching the experimentally measured mass of the molecular ion ([M]⁺) or a pseudo-molecular ion (e.g., [M+H]⁺) to its calculated value with high precision (typically <5 ppm error).
The fragmentation of alcohols in a mass spectrometer often proceeds via α-cleavage and dehydration. libretexts.orgyoutube.com For the target compound, key fragmentation pathways would include:
Loss of a methyl radical (•CH₃): An α-cleavage resulting in a stable, resonance-delocalized cation. libretexts.org
Loss of water (H₂O): A common dehydration pathway for alcohols. libretexts.org
Cleavage of the propargyl bond: Breaking the C-C bond between the aromatic ring and the alkyne.
HRMS is also a powerful tool for mechanistic studies. For instance, in the Sonogashira coupling reaction used to synthesize aryl alkynes, ESI-HRMS can be used to intercept and identify transient palladium-containing intermediates, providing direct evidence for the catalytic cycle. ru.nlnih.gov If the reaction were performed using a labeled precursor, such as acetone-¹⁸O, HRMS could track the incorporation of the isotope into the final product, confirming mechanistic details of the addition step.
Table 3: Predicted High-Resolution Mass Spectrometry Fragments for C₁₁H₁₁ClO
| Fragment Ion Formula | Loss | Predicted m/z (Monoisotopic) | Notes |
| [C₁₁H₁₁³⁵ClO]⁺ | - | 194.0500 | Molecular Ion ([M]⁺) |
| [C₁₀H₈³⁵ClO]⁺ | •CH₃ | 179.0264 | Loss of a methyl group via α-cleavage. whitman.edu |
| [C₁₁H₉³⁵Cl]⁺• | H₂O | 176.0400 | Loss of water (dehydration). libretexts.org |
| [C₇H₄³⁵Cl]⁺ | C₄H₇O• | 123.0029 | Cleavage of the bond between the alkyne and the phenyl ring. |
| [C₄H₇O]⁺ | C₇H₄Cl• | 71.0497 | Fragment corresponding to the butynol moiety. |
Chiral Chromatography for Enantiomeric Excess Determination (Research Applications)
Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is crucial in asymmetric synthesis research. openochem.orgnih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). ceon.rsgcms.cz
Research Findings: The direct separation of propargyl alcohol enantiomers can be achieved using both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov For HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective and can be used in both normal-phase and reversed-phase modes. chromatographyonline.com For GC, cyclodextrin-based CSPs are commonly used. gcms.cz
The development of a separation method for this compound would involve screening various CSPs and mobile phases to achieve baseline resolution (Rs > 1.5). Once separated, the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess. openochem.org An alternative, indirect method involves derivatizing the racemic alcohol with a pure chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 4: Chiral HPLC Method Development Strategy for this compound
| Step | Parameter | Details | Rationale |
| 1. Column Screening | Chiral Stationary Phase (CSP) | Test columns like Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC. | These polysaccharide-based phases show broad applicability for resolving enantiomers of various compound classes. chromatographyonline.com |
| 2. Mobile Phase | Normal Phase | Start with n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v). | Often provides better selectivity for chiral separations than reversed-phase. |
| 3. Optimization | Modifier Concentration | Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). | Fine-tunes the retention time and resolution of the enantiomers. |
| 4. Detection | UV Detector | Set at a wavelength where the chlorophenyl group absorbs (e.g., 254 nm). | Standard, robust detection for aromatic compounds. |
| 5. Quantification | Peak Integration | Integrate the area of the two enantiomer peaks. | % ee = |
Spectroscopic Probes for Real-Time Reaction Monitoring
Process Analytical Technology (PAT) utilizes in-situ spectroscopic probes to monitor chemical reactions in real-time, providing immediate insight into reaction kinetics, intermediate formation, and endpoint determination without the need for sample extraction. spectroscopyonline.com For the synthesis of this compound, techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy are highly suitable. youtube.comresearchgate.net
Research Findings: The synthesis of this compound would likely involve the addition of an acetylide to a ketone. This reaction can be monitored effectively using an in-situ FTIR probe. frontiersin.org Key vibrational bands can be tracked over time:
Disappearance of Reactants: The strong carbonyl (C=O) stretch of the ketone reactant (around 1715 cm⁻¹) would decrease in intensity. If starting from 1-chloro-3-ethynylbenzene, the terminal alkyne C-H stretch (around 3300 cm⁻¹) would also disappear.
Appearance of Product: The formation of the hydroxyl group (-OH) in the product would lead to the appearance of a broad O-H stretching band (around 3400 cm⁻¹).
By plotting the intensity of these characteristic peaks against time, a concentration profile for reactants and products can be generated. spectroscopyonline.com This data is invaluable for understanding reaction kinetics, identifying potential bottlenecks or side reactions, and precisely determining the point of reaction completion, leading to improved process control and efficiency. researchgate.net
Investigations into Molecular Interactions and Biological Target Engagement
In Vitro Binding Studies with Recombinant Proteins (Molecular Level)
In vitro binding studies are crucial first steps in characterizing the interaction between a compound and a potential protein target. These assays measure the affinity, or strength of binding, between a ligand and a purified recombinant protein. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed. For a compound like 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, these studies would reveal its affinity for a specific protein, typically expressed as a dissociation constant (Kd) or inhibition constant (Ki). A lower value indicates a stronger binding interaction.
Illustrative Data Table: In Vitro Binding Affinity This table presents hypothetical data for illustrative purposes.
| Target Protein | Assay Method | Ligand | Kd (nM) |
| Kinase A | Surface Plasmon Resonance | This compound | 150 |
| Kinase B | Isothermal Titration Calorimetry | This compound | 850 |
| Kinase C | Radioligand Binding Assay | This compound | >10,000 |
This hypothetical data would suggest that this compound exhibits preferential binding to "Kinase A" over "Kinase B" and has negligible affinity for "Kinase C" under these experimental conditions. Such studies are foundational for establishing a molecule's potential mechanism of action. nih.gov
Enzyme Inhibition Kinetics and Mechanism of Action (Molecular Level)
Should binding studies indicate an interaction with an enzyme, the next step is to determine if this binding event leads to a functional consequence, such as enzyme inhibition. wikipedia.org Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the inhibitor. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots. wikipedia.orgnih.gov
Illustrative Data Table: Enzyme Inhibition Profile This table presents hypothetical data for illustrative purposes.
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Cyclooxygenase-2 | 5.2 | 2.8 | Competitive |
| 5-Lipoxygenase | 25.8 | N/A | Non-competitive |
| Caspase-3 | >100 | N/A | No significant inhibition |
In this illustrative scenario, this compound is a moderately potent, competitive inhibitor of Cyclooxygenase-2, a weaker, non-competitive inhibitor of 5-Lipoxygenase, and inactive against Caspase-3. The inhibition constant (Ki) provides a more absolute measure of binding affinity for competitive inhibitors. nih.gov
Receptor Affinity and Selectivity Profiling (Molecular Level)
For compounds that may target receptors, such as G-protein coupled receptors (GPCRs), determining the affinity and selectivity is paramount. nih.gov Selectivity profiling involves screening the compound against a panel of different receptors to identify its primary target(s) and potential off-target interactions. researchgate.netpnas.org High selectivity is a desirable trait for a drug candidate as it can minimize side effects. These screens are typically conducted using radioligand binding assays where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.
Illustrative Data Table: Receptor Selectivity Screen This table presents hypothetical data for illustrative purposes, showing the percent inhibition of radioligand binding at a fixed concentration (e.g., 10 µM) of this compound.
| Receptor Target | Ligand Displaced | % Inhibition at 10 µM |
| Adrenoceptor Alpha 2B | [3H]-Rauwolscine | 85% |
| Dopamine D2 | [3H]-Spiperone | 15% |
| Serotonin 5-HT2A | [3H]-Ketanserin | 8% |
| Muscarinic M1 | [3H]-Pirenzepine | <5% |
This hypothetical profile suggests that this compound has a notable affinity for the Alpha 2B adrenoceptor, with much weaker or negligible interactions with the other receptors tested. pnas.org This would warrant further investigation with full concentration-response curves to determine the Ki value for the Alpha 2B adrenoceptor.
Characterization of Allosteric Modulation Mechanisms
Beyond direct binding to the primary (orthosteric) site of a protein, some molecules can bind to a secondary (allosteric) site, thereby modulating the protein's function. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. They offer potential advantages in drug design, including greater subtype selectivity and a ceiling effect that can improve safety. nih.gov
The alkyne functionality within this compound could participate in interactions that favor binding to allosteric sites. acs.orgnih.gov Characterizing allosteric modulation involves assays that measure a shift in the potency or efficacy of the endogenous ligand in the presence of the modulator. For example, a PAM would potentiate the effect of the natural agonist, shifting its dose-response curve to the left.
Protein Crystallography and Cryo-EM for Ligand-Target Complex Structures
The most definitive understanding of a ligand-target interaction comes from high-resolution structural data obtained through X-ray crystallography or cryogenic electron microscopy (Cryo-EM). nih.gov These techniques can reveal the precise binding mode of the inhibitor, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.
While a crystal structure of this compound complexed with a protein target has not been reported, structural information for highly similar arylalkynol analogs exists. These structures provide valuable insights into the likely intermolecular interactions this class of compounds can form. For instance, the hydroxyl group is a consistent hydrogen bond donor/acceptor, and the aromatic ring can participate in π-stacking or hydrophobic interactions. The alkyne bond can also engage in unique interactions within a binding pocket. drugbank.com
Table: Crystallographic Data for Arylalkynol Analogs This table presents published crystallographic data for compounds structurally related to this compound. This data can be used to infer potential structural characteristics.
| Compound | PDB ID | Space Group | Key Intermolecular Interactions | Reference |
| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | N/A | R -3 :H | O-H···O hydrogen bonds | [Published Study] |
| 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | CCDC 899482 | P21/c | N···H-O hydrogen bonds | [Published Study] |
Based on these analogs, it is highly probable that this compound would also form strong hydrogen bonds via its hydroxyl group in a protein binding site. The 3-chlorophenyl group would occupy a hydrophobic sub-pocket, with the chlorine atom potentially forming halogen bonds or other specific electrostatic interactions that could influence binding affinity and selectivity.
Exploration of Novel Chemical Transformations and Reactivity
Catalytic Functionalization of the Alkynyl Moiety
The alkynyl group in propargyl alcohols is a versatile handle for introducing new functional groups. Catalytic methods, particularly those involving transition metals, are paramount for achieving high efficiency and selectivity.
A primary method for the synthesis of 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol itself is a prime example of catalytic functionalization: the Sonogashira coupling. Research has demonstrated the successful copper-free, palladium-catalyzed coupling of 1-bromo-3-chlorobenzene (B44181) with 2-methylbut-3-yn-2-ol to yield the title compound. beilstein-journals.orgresearchgate.net A catalytic system composed of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF solvent has proven effective for this transformation. researchgate.net This reaction highlights the ability to form a C(sp)-C(sp²) bond, attaching the chlorophenyl ring to the butynol (B8639501) framework.
Beyond its synthesis, the alkynyl moiety is amenable to other catalytic additions. For instance, gold-catalyzed hydroamination of propargyl alcohols with anilines can produce 3-hydroxyimines with complete regioselectivity. lookchem.com While not specifically documented for the 3-chlorophenyl derivative, this methodology is general for a range of propargyl alcohols. lookchem.com Similarly, σ-activation of the terminal C-H bond of the parent alkyne, 2-methylbut-3-yn-2-ol, can be achieved with silver(I) catalysts, enabling reactions like hydroazidation. chegg.com This suggests that the internal alkyne of the title compound, being a derivative, could potentially undergo related transformations.
| Reactant | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| 1-Bromo-3-chlorobenzene + 2-Methylbut-3-yn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU | Aryl-substituted Propargyl Alcohol | researchgate.net |
| Generic Propargyl Alcohol + Aniline | Gold Catalyst | 3-Hydroxyimine | lookchem.com |
| Terminal Ethynyl (B1212043) Carbinol + TMS-N₃ | Ag₂CO₃ | Vinyl Azide | chegg.com |
Rearrangement Reactions and Domino Processes
Propargyl alcohols are renowned for undergoing rearrangement reactions, most notably the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. nih.govchemicalbook.com This acid-catalyzed reaction proceeds through a 1,3-hydroxyl shift and subsequent tautomerization of an allenol intermediate. nih.govchegg.com For a tertiary alcohol like this compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated ketone. Modern protocols often use milder transition-metal catalysts, such as those based on gold or ruthenium, to improve selectivity and avoid competing side reactions like the Rupe rearrangement. nih.govsigmaaldrich.com
Domino reactions, where a single event triggers a cascade of subsequent transformations, offer a powerful strategy for rapidly building molecular complexity from simple precursors. wikipedia.org Protic ionic liquids have been shown to facilitate a three-component domino reaction involving propargyl alcohols, carbon dioxide, and 2-aminoethanols to produce 2-oxazolidinones and α-hydroxy ketones. beilstein-journals.org This process, demonstrated with a range of aryl-substituted propargyl alcohols, showcases how the title compound could potentially be incorporated into such efficient, multi-bond-forming sequences under the right catalytic conditions. beilstein-journals.org
| Reaction Type | Starting Material | Key Reagents/Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Meyer-Schuster Rearrangement | Tertiary Propargyl Alcohol | Acid or Transition Metal (e.g., Au, Ru) | α,β-Unsaturated Ketone | nih.gov |
| Domino Reaction | Propargyl Alcohol, CO₂, 2-Aminoethanol | Protic Ionic Liquid (e.g., [TBDH][TFE]) | 2-Oxazolidinone + α-Hydroxy Ketone | beilstein-journals.org |
Cyclization Reactions and Heterocycle Formation
The combination of hydroxyl and alkynyl functionalities makes this compound an excellent precursor for the synthesis of cyclic compounds, including valuable heterocycles. Intramolecular cyclization can be triggered by various means. For example, the reaction of S-aryl propargyl sulfides, which can be derived from propargyl alcohols, undergoes 6-endo-dig cyclization to yield thiochromenes when promoted by silver catalysts or N-iodosuccinimide. wikipedia.org The substitution pattern on the aryl ring influences the regioselectivity of the cyclization. wikipedia.org
Furthermore, propargyl alcohols can act as bifunctional reagents in annulation reactions. In Rh(III)-catalyzed reactions with N-tosylbenzamides, propargyl alcohols can lead to the formation of ortho-allenylated benzamides. researchgate.net They have also been employed in divergent annulations with biphenylamines to produce either phenanthridine-embedded adducts or fused oxetanes with an azepine core, depending on the reaction conditions. chemicalbook.com These examples underscore the potential of this compound to serve as a key building block in the synthesis of diverse heterocyclic and carbocyclic frameworks.
Photochemical and Electrochemical Transformations
Light and electricity offer alternative, often milder, methods for activating chemical bonds and initiating unique transformations. The alkyne moiety is particularly responsive to photochemical stimuli. Upon photoexcitation, alkynes can undergo various reactions, including cycloadditions and radical additions. bldpharm.comoecd.org For instance, the photoinduced bisphosphination of alkynes with tetraphenyldiphosphine monosulfide yields (E)-vic-1,2-bisphosphinoalkenes stereoselectively. nih.gov In donor-acceptor systems, photochemical alkyne-allene isomerization has been directly observed, proceeding through a twisted intramolecular charge-transfer state. uni-regensburg.de Such reactivity could potentially be harnessed with this compound to access novel allene (B1206475) intermediates or functionalized alkenes. A general procedure for a photochemical reaction involves dissolving the reactant, such as a bromophenyl-substituted butynol, in a suitable solvent like chloroform (B151607) or methanol (B129727) and irradiating it with a UV lamp (e.g., 365 nm). oecd.org
Electrochemical methods provide another avenue for novel reactivity, often avoiding the need for harsh chemical reagents. researchgate.net Electrochemical intramolecular cyclization of propargyl derivatives containing a carbon-halogen bond has been achieved using Ni(II) complexes as electron-transfer mediators. researchgate.net Given the presence of a chlorophenyl group, this compound could be a candidate for electrochemically-induced cyclization or cross-coupling reactions, potentially involving the C-Cl bond.
Tandem and Multicomponent Reactions Incorporating the Compound
Tandem (or cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, minimizing waste and purification steps. bldpharm.comsigmaaldrich.com Propargyl alcohols are excellent substrates for such processes.
The A³ coupling (Aldehyde-Alkyne-Amine) is a classic MCR that produces propargyl amines. While the title compound is a product of alkyne addition, not a terminal alkyne itself, it can participate in subsequent tandem processes. For example, a cadmium-catalyzed domino reaction has been developed that proceeds through a sequential A³-coupling/1,5-hydride transfer/hydrolysis/A³-coupling to generate 1,6-enynes.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Machine learning models, particularly deep neural networks and random forests, can be trained on large datasets of chemical compounds and their biological activities to predict the potential efficacy and toxicity of new molecules. nih.govnih.gov For 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, AI could be employed to:
Predict Bioactivity: By analyzing its structural features, AI algorithms can predict its interaction with various biological targets, suggesting potential therapeutic applications. nih.gov
Optimize Lead Compounds: Should initial studies reveal promising activity, machine learning models can suggest structural modifications to enhance efficacy and reduce potential side effects. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired properties, potentially leading to the discovery of more potent analogs of this compound. kcl.ac.uk
Toxicity Prediction: AI tools like DeepTox can predict the toxicity of a compound, which is a crucial step in early-stage drug development. crimsonpublishers.com
Several AI platforms and algorithms are already making significant contributions to drug discovery. crimsonpublishers.com The application of these tools to the study of this compound could streamline its development as a potential therapeutic agent. nih.gov
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Bioactivity Screening | Virtual screening of the compound against vast libraries of biological targets. | Rapid identification of potential therapeutic uses. |
| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | Guidance for rational design of more potent analogs. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness and potential liabilities. |
| Generative Design | Creation of novel molecular structures with optimized properties based on the this compound scaffold. | Discovery of new chemical entities with improved therapeutic profiles. |
Application in Supramolecular Chemistry and Materials Science (Academic Potential)
The unique structural features of this compound, including its rigid alkyne linker and functional groups, make it an intriguing building block for supramolecular chemistry and materials science. nih.gov The self-assembly of molecules into well-defined, ordered structures is a cornerstone of these fields, and this compound possesses the necessary attributes for such applications. nih.gov
The hydroxyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in π-π stacking and halogen bonding. These non-covalent interactions can direct the self-assembly of the molecule into various architectures, such as wires, sheets, or three-dimensional networks. The alkyne moiety offers a rigid linear scaffold and can also participate in specific interactions. nih.gov
Potential applications in this area include:
Crystal Engineering: The predictable nature of the non-covalent interactions could be harnessed to design and synthesize crystalline materials with specific topologies and properties.
Functional Materials: Self-assembled structures of this compound or its derivatives could exhibit interesting optical, electronic, or porous properties, making them suitable for applications in sensors, organic electronics, or gas storage.
Drug Delivery Systems: The self-assembly of amphiphilic derivatives of this compound could lead to the formation of micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents.
Sustainable Synthesis and Circular Economy Considerations
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. tandfonline.com While effective, traditional Sonogashira couplings often rely on homogeneous palladium and copper catalysts, which can be difficult to recover and may contaminate the final product. wikipedia.org Future research will likely focus on developing more sustainable synthetic routes that align with the principles of green chemistry and the circular economy.
Key areas of improvement include:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium nanoparticles on silica (B1680970) or dendritic polymers, allows for easy separation and recycling of the catalyst, reducing waste and cost. tandfonline.comscispace.com
Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, ionic liquids, or biomass-derived solvents can significantly reduce the environmental impact of the synthesis. tandfonline.comacs.org
Copper-Free Sonogashira Reactions: The development of copper-free Sonogashira protocols eliminates the use of a toxic co-catalyst and prevents the formation of undesirable alkyne homocoupling byproducts. wikipedia.org
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher yields and purity, contributing to a more efficient and sustainable process.
Table 2: Comparison of Traditional vs. Sustainable Synthesis of this compound
| Feature | Traditional Sonogashira | Sustainable Approaches |
| Catalyst | Homogeneous Pd/Cu | Heterogeneous, recoverable catalysts |
| Solvent | Organic solvents (e.g., THF, DMF) | Water, green solvents, solvent-free |
| Co-catalyst | Copper salts | Copper-free systems |
| Workup | Chromatographic purification | Simple filtration, extraction |
| Waste Generation | High | Minimized |
Advanced Analytical Techniques for In Situ Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and potential applications of this compound can be achieved through the use of advanced in-situ analytical techniques. These methods allow for real-time monitoring of chemical transformations as they occur, providing valuable insights that are often missed with traditional offline analysis.
Raman spectroscopy is a particularly powerful tool for in-situ reaction monitoring. nih.govrsc.orgrsc.orgxmu.edu.cnyoutube.com Its ability to probe the vibrational modes of molecules makes it highly specific and sensitive to changes in chemical structure. By immersing a fiber-optic probe into the reaction vessel, it is possible to:
Track Reactant Consumption and Product Formation: The intensities of the Raman bands corresponding to the starting materials and products can be monitored over time to determine reaction rates and endpoints. youtube.com
Identify Reaction Intermediates: In some cases, transient intermediates that are difficult to isolate can be detected, providing direct evidence for a proposed reaction mechanism. rsc.org
Optimize Reaction Conditions: The real-time data allows for rapid optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Other in-situ techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could also be employed, especially for reactions involving solid catalysts. acs.org
Exploration of New Biological Targets and Pathways at the Molecular Level
While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest several avenues for exploring novel biological targets and molecular pathways. The presence of the chlorophenyl group is a common feature in many approved drugs, and its electronic properties can significantly influence a molecule's interaction with biological macromolecules. nih.gov
Research in this area could focus on:
Targeting Aldehyde Dehydrogenase (ALDH): Studies on other alkynol-containing natural products have shown that they can act as inhibitors of ALDH2, an enzyme involved in detoxification and oxidative stress response in cancer cells. researchgate.net Investigating whether this compound or its analogs can modulate ALDH activity could open up new possibilities for cancer therapy.
Modulating Kinase Activity: The general structure of the compound bears some resemblance to scaffolds known to interact with protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Screening the compound against a panel of kinases could reveal unexpected activities.
Investigating Neurological Targets: The structural similarity to compounds with known effects on the central nervous system warrants investigation into its potential to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
Polypharmacology: It is increasingly recognized that drugs often interact with multiple targets, a concept known as polypharmacology. nih.gov A systems biology approach, combining experimental screening with computational predictions, could uncover a network of interactions for this compound, potentially revealing new therapeutic opportunities or explaining off-target effects.
By employing a combination of chemical proteomics, molecular docking, and cell-based assays, researchers can systematically explore the biological landscape for this compound, paving the way for the discovery of novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, and what methodological challenges arise during its preparation?
- Answer : The compound is typically synthesized via Sonogashira coupling between 3-chloroiodobenzene and 2-methyl-3-butyn-2-ol, followed by deprotection using potassium hydroxide in paraffin oil . Key challenges include managing steric hindrance from the methyl group adjacent to the alkyne, which may reduce reaction yields. Optimizing catalyst systems (e.g., Pd/Cu) and solvent polarity (e.g., THF or DMF) is critical to enhance coupling efficiency. Purity is ensured through column chromatography (silica gel, hexane/EtOAc gradients).
Q. How is this compound characterized spectroscopically, and what structural insights do these techniques provide?
- Answer :
- NMR : -NMR reveals the methyl group singlet at δ 1.5–1.7 ppm and aromatic protons (3-chlorophenyl) as a multiplet at δ 7.2–7.4 ppm. -NMR confirms the alkyne carbons at δ 75–85 ppm .
- IR : The hydroxyl stretch (~3400 cm) and alkyne C≡C stretch (~2100 cm) are diagnostic .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 196.5.
- X-ray Crystallography : SHELX refinements (e.g., SHELXL-2018) resolve steric effects and confirm bond angles (e.g., C≡C bond length ~1.20 Å) .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Answer : The tert-alcohol group induces steric hindrance, limiting nucleophilic attack at the alkyne terminus. Electron-withdrawing 3-chlorophenyl substituents enhance electrophilicity at the alkyne, favoring reactions with soft nucleophiles (e.g., thiols) under basic conditions. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), suggesting suitability for photochemical applications .
Q. What contradictions exist between experimental crystallographic data and computational models for this compound, and how can they be resolved?
- Answer : Discrepancies arise in bond angle deviations (e.g., C-C≡C angle: experimental 177° vs. DFT-predicted 180°). These are attributed to crystal packing forces and torsional strain. Refinement using SHELXPRO with anisotropic displacement parameters improves model accuracy. Hybrid QM/MM methods (e.g., ONIOM) reconcile experimental and theoretical data .
Q. How does modifying the aryl substituent (e.g., replacing 3-chlorophenyl with fluorophenyl) alter biological activity?
- Answer : Comparative studies (see Table 1) show that fluorine substitution increases lipophilicity (logP +0.3) and enhances blood-brain barrier penetration, whereas chlorine improves target binding affinity (e.g., kinase inhibition IC 1.2 μM vs. 2.5 μM for fluorine). SAR is validated via molecular docking (AutoDock Vina) against cytochrome P450 isoforms .
Table 1 : Substituent Effects on Biological Activity
| Substituent | logP | IC (μM) | Target Binding ΔG (kcal/mol) |
|---|---|---|---|
| 3-Cl | 2.8 | 1.2 | -8.5 |
| 4-F | 3.1 | 2.5 | -7.9 |
| 3-CF | 3.5 | 0.8 | -9.1 |
Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?
- Answer : Oxidative degradation (HO/Fe) produces 3-chlorobenzoic acid and methyl glyoxylate, identified via LC-HRMS (Q-TOF, positive ion mode). Kinetic studies (UV-Vis at 254 nm) reveal pseudo-first-order degradation (). Mechanistic pathways are validated using -labeling and isotopic tracing .
Methodological Guidance
Q. How can researchers resolve low yields in the final deprotection step of this compound’s synthesis?
- Answer : Low yields during KOH-mediated deprotection often stem from competing elimination reactions . Mitigation strategies include:
- Using paraffin oil as a solvent to stabilize intermediates.
- Lowering reaction temperature (<60°C) to favor hydrolysis over elimination.
- Adding catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) .
Q. What safety protocols are essential when handling this compound, given structural analogs’ toxicity profiles?
- Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., chlorophenols) exhibit PAC-1 = 2.1 mg/m³ (protective action threshold). Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
